4,5-Dichloro-2-methyl-3-nitrobenzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5Cl2NO3 |
|---|---|
Molecular Weight |
234.03 g/mol |
IUPAC Name |
4,5-dichloro-2-methyl-3-nitrobenzaldehyde |
InChI |
InChI=1S/C8H5Cl2NO3/c1-4-5(3-12)2-6(9)7(10)8(4)11(13)14/h2-3H,1H3 |
InChI Key |
VJTZVNXLMYBOSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1C=O)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Procedure :
- Nitrating Mixture Preparation : Concentrated HNO₃ (65–70%) is added dropwise to H₂SO₄ (98%) under ice cooling.
- Substrate Addition : 4,5-Dichloro-2-methylbenzaldehyde is introduced gradually to maintain temperatures below 15°C.
- Quenching : The mixture is poured onto crushed ice, and the precipitate is filtered, washed, and recrystallized from toluene/petroleum ether.
Outcomes :
- Yield : 70–85%
- Purity : >95% (HPLC)
- By-products : <5% 3-nitro isomer due to steric hindrance from methyl group.
Stepwise Chlorination-Nitration of 2-Methyl-3-nitrobenzaldehyde
For substrates lacking chlorine substituents, sequential chlorination and nitration are employed. This method is preferred when precursor availability limits direct synthesis.
Chlorination Step
| Reagent | Conditions | Outcome |
|---|---|---|
| Cl₂ (g) | FeCl₃ catalyst, 40–60°C | Introduces Cl at positions 4 and 5 |
| SO₂Cl₂ | DCM solvent, 25°C, 12 hours | Selective para-chlorination |
Example :
2-Methyl-3-nitrobenzaldehyde is treated with Cl₂ in the presence of FeCl₃, yielding 4,5-dichloro-2-methyl-3-nitrobenzaldehyde after 12 hours.
Nitration Step
Identical to Section 1, with adjusted stoichiometry to account for pre-existing substituents.
Challenges :
- Regioselectivity : Competing nitration at positions 2 and 6 requires precise control.
- By-products : Dichloro-dinitro isomers may form if temperatures exceed 20°C.
Multi-Step Synthesis via Bromination and Oxidation
A less common but versatile approach involves bromination of 4,5-dichloro-2-methylbenzyl alcohol followed by oxidation to the aldehyde.
Bromination (Free Radical Mechanism)
| Component | Role |
|---|---|
| N-Bromosuccinimide | Bromine source |
| Benzoyl peroxide | Initiator |
| CCl₄ | Solvent |
Procedure :
Oxidation to Aldehyde
| Oxidizing Agent | Conditions | Yield |
|---|---|---|
| MnO₂ | CHCl₃, reflux, 18 hours | 87% |
| KMnO₄ | H₂SO₄, 35–40°C | 54–60% |
Mechanism :
MnO₂ selectively oxidizes the benzyl alcohol to the aldehyde without over-oxidizing to the carboxylic acid.
Industrial-Scale Production Methods
For bulk synthesis, continuous flow microreactors enhance efficiency:
| Advantage | Detail |
|---|---|
| Temperature Control | ±1°C accuracy prevents thermal degradation |
| Residence Time | 5–10 minutes vs. hours in batch reactors |
| Yield Improvement | 90–95% due to minimized side reactions |
Case Study :
A 2024 pilot plant achieved 93% yield using HNO₃/H₂SO₄ in a microreactor at 10°C.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Direct Nitration | 70–85 | >95 | High | Low |
| Stepwise Synthesis | 60–75 | 85–90 | Moderate | Medium |
| Bromination-Oxidation | 80–87 | >95 | Low | High |
Key Considerations :
- Direct Nitration : Optimal for large-scale production due to minimal steps and cost-effectiveness.
- Bromination-Oxidation : Reserved for high-purity applications despite higher reagent costs.
Challenges and Mitigation Strategies
Regioselectivity Issues :
Purification Difficulties :
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-methyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, ethanol.
Major Products Formed
Reduction: 4,5-Dichloro-2-methyl-3-aminobenzaldehyde.
Oxidation: 4,5-Dichloro-2-methyl-3-nitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Research
One of the most promising applications of 4,5-Dichloro-2-methyl-3-nitrobenzaldehyde is in anticancer research. Nitrobenzaldehyde derivatives have been shown to exhibit cytotoxic properties when activated by ultraviolet light. In a study involving the injection of nitrobenzaldehyde into tumors, it was observed that the compound could effectively disrupt cancer cell integrity upon activation, leading to apoptosis without harming surrounding healthy tissues .
Case Study: Photodynamic Therapy
- Objective : To evaluate the efficacy of nitrobenzaldehyde in photodynamic therapy.
- Method : Mice with triple-negative breast cancer were treated with 1 mM of nitrobenzaldehyde followed by UV light exposure.
- Results : Significant reduction in tumor size was reported within two hours post-treatment, highlighting the compound's potential as a non-invasive cancer treatment method.
Synthetic Applications
2.1 Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for further functionalization, making it a versatile building block in organic chemistry.
| Application | Description |
|---|---|
| Synthesis of Schiff Bases | Used to create ligands for coordination chemistry. |
| Precursor for Nitrophenols | Essential for synthesizing more complex nitrophenolic compounds used in dyes and agrochemicals. |
2.2 Reaction Mechanisms
The compound can undergo various reactions such as nucleophilic substitutions and reductions, which are crucial for synthesizing complex organic molecules.
Material Science
3.1 Development of Novel Polymers
In materials science, this compound has been explored for its potential to create amphiphilic polymers that can serve as drug delivery systems. These polymers can encapsulate drugs and release them in a controlled manner upon exposure to specific stimuli (e.g., UV light).
Case Study: Amphiphilic Copolymers
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-methyl-3-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to enzyme inhibition or activation. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of 4,5-Dichloro-2-methyl-3-nitrobenzaldehyde with structurally related compounds requires evaluation of substituent effects, physicochemical properties, and reactivity. Below is a general discussion based on the compound’s structural features and analogous compounds in scientific literature:
Substituent Effects on Reactivity
- Chlorine vs. For example, 4-Chloro-3-nitrobenzaldehyde exhibits higher reactivity in condensation reactions than its non-chlorinated counterpart.
- Nitro Group Influence : The nitro group at position 3 further deactivates the aromatic ring, directing electrophilic substitutions to specific positions. This contrasts with compounds like 2-methyl-5-nitrobenzaldehyde, where the nitro group’s position alters regioselectivity.
Physicochemical Properties
- Solubility: The compound’s solubility in organic solvents (e.g., DMSO, chloroform) is likely higher than in polar solvents due to its hydrophobic substituents. This contrasts with hydroxyl- or amino-substituted benzaldehydes, which exhibit greater water solubility.
- Stability : The nitro and chlorine groups may enhance stability against oxidation compared to aldehydes with electron-donating groups.
Limitations of Available Evidence
The provided sources lack explicit data on analogous compounds or comparative studies. focuses on heterocyclic amines in food carcinogens, which are unrelated to the target compound . Thus, the above analysis extrapolates from general principles of organic chemistry rather than direct experimental comparisons.
Biological Activity
4,5-Dichloro-2-methyl-3-nitrobenzaldehyde is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, including its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a substituted benzaldehyde with the molecular formula . The presence of chlorine and nitro groups in its structure may contribute to its biological activity by influencing its interaction with biological macromolecules.
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to this compound. For instance, a study on Schiff bases derived from similar aldehydes demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged widely, indicating varying levels of potency:
The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by DAPI staining which showed increased apoptotic nuclei in treated cells compared to controls .
Antiprotozoal Activity
In addition to anticancer effects, related compounds have been evaluated for their antiprotozoal activity. For example, derivatives of substituted benzaldehydes were tested against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis. These studies indicated that certain modifications could enhance potency significantly:
| Compound | Target Protozoa | IC50 (µM) |
|---|---|---|
| 2-(Trifluoromethyl)phenyl derivative | E. histolytica | <0.050 |
| 2-Chlorophenyl derivative | G. intestinalis | <0.050 |
| 3-(Methoxycarbonyl)phenyl derivative | T. vaginalis | <0.070 |
These results suggest that structural modifications can lead to increased biological activity against protozoan infections .
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : Evidence from studies indicates that compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and DNA fragmentation .
- Enzyme Inhibition : Some aldehydes inhibit enzymes such as aldehyde dehydrogenases (ALDHs), which are crucial in cellular detoxification processes and are implicated in cancer stem cell maintenance .
- Interaction with Cellular Targets : The presence of electronegative substituents like chlorine and nitro groups can enhance the compound's ability to interact with cellular targets, potentially leading to altered signaling pathways that promote cell death or inhibit proliferation.
Study on Cytotoxic Effects
A comprehensive study evaluated the cytotoxic effects of various benzaldehyde derivatives on human cancer cell lines. The findings indicated that derivatives with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. This aligns with the observed activities of this compound and suggests a structure-activity relationship where electronic properties significantly influence biological outcomes .
Environmental Toxicity Assessment
In environmental studies, the compound's toxicity was evaluated using Tetrahymena, a model organism for aquatic toxicity testing. Results indicated a median lethal concentration (LC50) that provides insights into the ecological impact of this compound when released into aquatic environments .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 4,5-Dichloro-2-methyl-3-nitrobenzaldehyde, and how can reaction efficiency be improved?
- Methodology : A common approach involves refluxing substituted benzaldehyde derivatives with acetic acid as a catalyst in absolute ethanol. For example, analogous syntheses of nitrobenzaldehyde derivatives use reflux at 80–100°C for 4–6 hours, followed by solvent evaporation under reduced pressure and purification via recrystallization . Efficiency can be enhanced by optimizing molar ratios (e.g., 1:1 stoichiometry of aldehyde and amine precursors) and monitoring reaction progress via TLC or HPLC.
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodology :
- Crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry. For structurally similar dichloro-nitrobenzaldehydes, SCXRD data revealed bond angles (e.g., C-Cl bond lengths ~1.73 Å) and intermolecular interactions (e.g., hydrogen bonding networks) .
- Spectroscopy : Use FT-IR to identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) and NMR (¹H/¹³C) to resolve methyl and nitro group environments.
- Thermal Analysis : Differential scanning calorimetry (DSC) can determine melting points (e.g., 103–106°C for nitrobenzaldehyde analogs) and decomposition thresholds .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or stability of this compound in complex reaction systems?
- Methodology : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack. PubChem-derived SMILES notations (e.g.,
ClC1=C(C(=O)C(=C(C)N)Cl)[N+](=O)[O-]) enable precise input for simulations . Validate predictions experimentally via kinetic studies or isotopic labeling.
Q. What strategies are recommended for analyzing biological activity, such as enzyme inhibition or antimicrobial effects?
- Methodology :
- In Vitro Assays : Screen for antimicrobial activity using disk diffusion against Gram-positive/negative bacteria (e.g., E. coli, S. aureus). For enzyme inhibition (e.g., aldose reductase), use UV-Vis spectrophotometry to measure IC₅₀ values .
- Toxicity Profiling : Employ MTT assays on mammalian cell lines to assess cytotoxicity. Dose-response curves (0.1–100 µM) can identify safe thresholds for further testing.
Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, humidity)?
- Methodology : Conduct accelerated stability studies per ICH guidelines:
- Thermal Stability : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC.
- Photostability : Expose to UV light (320–400 nm) and monitor nitro group reduction or aldehyde oxidation using FT-IR .
- Recommendation : Store in amber glass vials at –20°C under inert gas (argon) to minimize decomposition.
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points, solubility)?
- Methodology : Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook, PubChem) and replicate measurements using calibrated equipment. For example, if melting points vary (e.g., 103–106°C vs. 110°C), verify purity via elemental analysis and DSC .
Q. What statistical approaches are suitable for interpreting inconsistent biological activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
